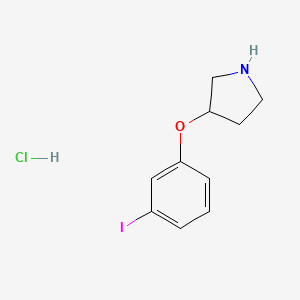

3-(3-Iodophenoxy)pyrrolidine hydrochloride

説明

3-(3-Iodophenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12INO•HCl and a molecular weight of 325.57 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied in the field of medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. The structure of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons . For example, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis

The chemical reactions of pyrrolidine derivatives are diverse and can be influenced by various factors, including the nature of the substituents and the reaction conditions .科学的研究の応用

Drug Discovery

- Results : Results would involve the discovery of compounds with significant biological activity and potential therapeutic effects .

Antitumor Agents

- Results : Some compounds exhibit potent antitumor activity, potentially outperforming standard drugs .

COX-2 Inhibition

- Results : Certain derivatives have shown to inhibit COX-2 with IC50 values in the low micromolar range .

Stereoselective Synthesis

- Results : The orientation of substituents can lead to different biological profiles of drug candidates .

Structural Diversity in Molecules

- Results : This approach can result in the identification of novel compounds with unique biological activities .

Antimicrobial Agents

- Results : Some pyrrolidine derivatives have demonstrated significant antimicrobial activity, which could lead to the development of new antibiotics .

Neuropharmacology

- Results : Certain pyrrolidine alkaloids have shown potential in treating neurological disorders due to their interaction with specific receptors .

Anti-inflammatory Agents

- Results : Some derivatives have been found to possess potent anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Antiparasitic Activity

- Results : Certain pyrrolidine derivatives have been identified as efficient inhibitors of parasite development, showing promise as antiparasitic agents .

Organ Protective Effects

- Results : Research has indicated that certain pyrrolidine alkaloids can exert protective effects on organs, potentially leading to therapeutic applications .

Anti-hyperglycemic Agents

- Results : Some pyrrolidine derivatives have been effective in lowering blood glucose, indicating potential use in diabetes management .

Antiviral Agents

- Results : Some pyrrolidine derivatives have shown promising results in inhibiting viral replication .

Anticonvulsant Activity

- Results : Certain derivatives have demonstrated effectiveness as anticonvulsants, providing potential new treatments for seizure disorders .

Enzyme Inhibition

- Results : Some derivatives have been found to have diverse enzyme inhibitory effects, which could lead to therapeutic applications .

Antimalarial Activity

- Results : Certain pyrrolidine derivatives have shown significant activity against malaria-causing parasites .

Antitumoral Agents

- Results : Some analogues have exhibited potent antitumor activity, comparable to or better than standard drugs like doxorubicin .

Selective Estrogen Receptor Degraders

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(3-iodophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXKFJAFDUVAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Iodophenoxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

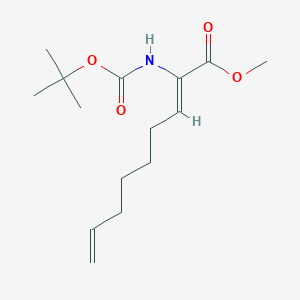

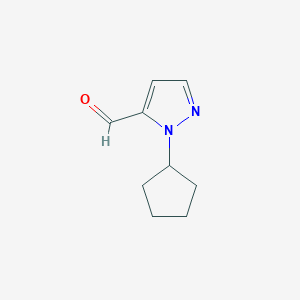

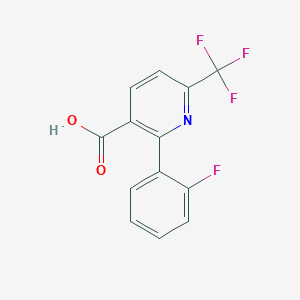

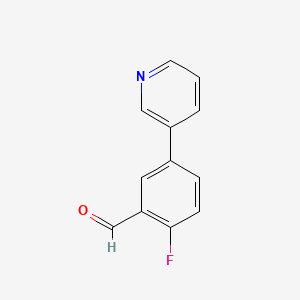

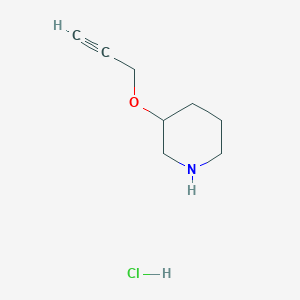

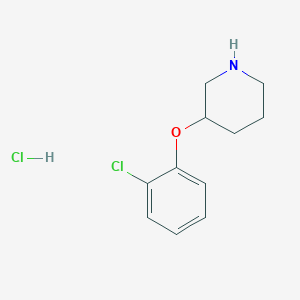

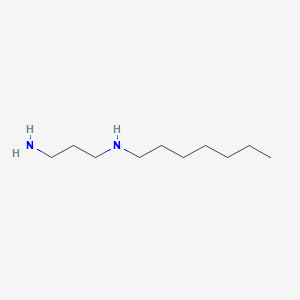

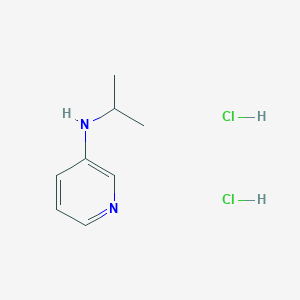

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)

![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)